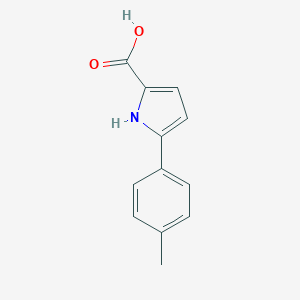

5-p-Tolyl-1H-pyrrole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

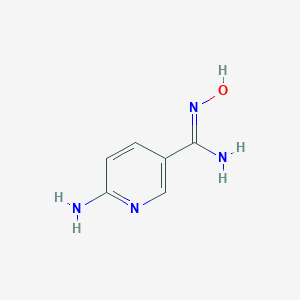

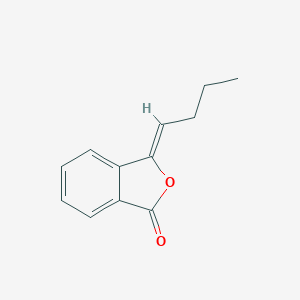

5-p-Tolyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 . The IUPAC name for this compound is 5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-7-11(13-10)12(14)15/h2-7,13H,1H3,(H,14,15) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrroles can undergo a variety of reactions. For instance, N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles .Physical And Chemical Properties Analysis

This compound is a solid at room temperature and should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Nanocatalyst in Synthesis and Antibacterial Activities

5-p-Tolyl-1H-pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles have been utilized as a novel organic–inorganic hybrid heterogeneous nanocatalyst. This catalyst facilitates the synthesis of heterocyclic systems like isoxazolo[4,3-e]indazole, displaying moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Poormirzaei, 2020).

Ligand in Cu-Catalyzed Reactions

This compound serves as an effective ligand in Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, tolerating a variety of functional groups and yielding moderate to good yields of diaryl amine products (Altman, Anderson, & Buchwald, 2008).

Synthesis of HIV-1 Entry Inhibitors

5-Arylpyrrole-2-carboxylic acids are key intermediates in synthesizing HIV-1 entry inhibitors, such as NBD-11021 and NBD-14010. These compounds are synthesized starting from pyrrole and can be prepared on a gram scale without chromatographic purification (Belov et al., 2017).

Electrochromic Device Material

This compound has been used in synthesizing soluble polymers suitable for electrochromic devices. The polymer shows good switching ability and could be a potential material for electrochromic applications (Yiĝitsoy et al., 2007).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of pyrrole-2-carboxylic acid (a related compound) was studied using single-crystal X-ray diffraction. This analysis helps understand the π-electron delocalization in such compounds, which is crucial in the field of material science (Grabowski et al., 2004).

Photophysical Properties in Lanthanide Complexes

Pyrrole-derivatized carboxylate ligands, including variants of this compound, have been used to prepare lanthanide coordination compounds. These compounds demonstrate enhanced luminescent properties, indicating their potential in light-emitting applications (Law et al., 2007).

Corrosion Inhibition in Metal Surfaces

Derivatives of this compound have shown potential in inhibiting corrosion in metals like steel, particularly in harsh environments like hydrochloric acid solutions. This indicates its utility in industrial applications, especially in petroleum refining facilities (Lgaz et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-7-11(13-10)12(14)15/h2-7,13H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGAOFSHCGOMMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349422 |

Source

|

| Record name | 5-p-Tolyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131172-59-3 |

Source

|

| Record name | 5-(4-Methylphenyl)-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131172-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-p-Tolyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

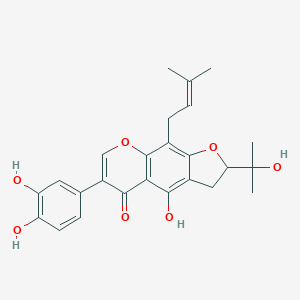

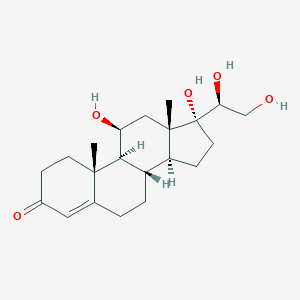

![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)

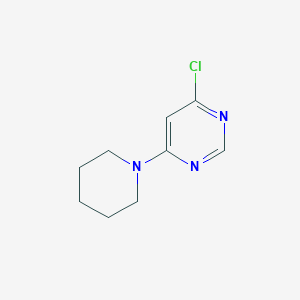

![N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide](/img/structure/B157629.png)

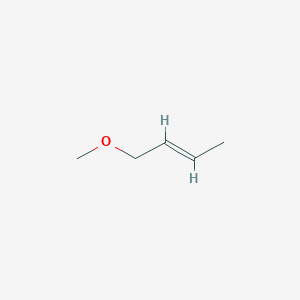

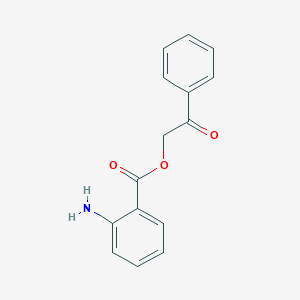

![4-[1,1'-Biphenyl]-4-YL-4-piperidinol](/img/structure/B157631.png)